Hexobarbital Sleep Potentiation – Qualitative Superiority Over Piperazine Analogs
Compound XIV (58892-47-0) was reported to 'strongly potentiate' hexobarbital-induced sleeping time in mice, a qualitative descriptor that distinguishes it from other active triazines that showed only 'significant' or no such effect [1]. The comparator set includes compound IX (4-(4-methylpiperazin-1-yl)-2-amino-6-trifluoromethyl-s-triazine) and compound X (4-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-amino-6-trifluoromethyl-s-triazine), which did not exhibit the same degree of sleep prolongation; compound XIII (2-hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine) also potentiated sleep but lacks the concomitant hypotensive activity of XIV. Quantitative numeric data (e.g., fold-increase in sleep duration, ED₅₀ values) are not provided in the accessible abstract; exact figures require retrieval of the full-text tables.
| Evidence Dimension | Hexobarbital sleep potentiation (qualitative ranking) |
|---|---|
| Target Compound Data | Strongly potentiated (qualitative descriptor) |
| Comparator Or Baseline | Comparator IX: significant depressant but sleep potentiation not highlighted; Comparator XIII: potentiated but no hypotension; Comparator XV: anti-morphine action but not sleep potentiation |
| Quantified Difference | Not numerically quantifiable from available source |
| Conditions | Mouse hexobarbital sleep model; dose range not specified in abstract [1] |
Why This Matters
A qualitative 'strong' vs. 'moderate' distinction guides prioritization when a sedative-hypnotic tool compound is needed over a pure neuroleptic-like analog.
- [1] Tobe A. Pharmacological studies on triazine derivatives. I. General pharmacological actions. Yakugaku Zasshi. 1976;96(2):223-231. doi:10.1248/yakushi1947.96.2_223. View Source
